S-Methyl 2-aminopropanethioate
CAS No.: 64946-95-8
Cat. No.: VC19416145
Molecular Formula: C4H9NOS
Molecular Weight: 119.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64946-95-8 |
---|---|
Molecular Formula | C4H9NOS |
Molecular Weight | 119.19 g/mol |
IUPAC Name | S-methyl 2-aminopropanethioate |
Standard InChI | InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 |
Standard InChI Key | DMGHQFLIGTZWIU-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)SC)N |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is S-methyl (2S)-2-aminopropanethioate, reflecting its thioester functional group () and the (2S) stereochemical configuration at the alpha carbon . Its molecular formula, , corresponds to a molecular weight of 119.19 g/mol, as calculated from isotopic composition . The structural uniqueness of this molecule arises from the juxtaposition of the amino group () and the thioester moiety, which confers distinct reactivity compared to conventional esters or amides.
Stereochemical Configuration
The compound’s chiral center at the second carbon atom (C2) is designated as S-configuration, as indicated by the notation in its SMILES string () . This stereochemistry is critical for interactions in enantioselective reactions or biological systems, though specific studies on its optical activity remain absent in the reviewed literature.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | S-methyl (2S)-2-aminopropanethioate | |
Molecular Formula | ||
Molecular Weight | 119.19 g/mol | |
SMILES | ||
InChIKey | DMGHQFLIGTZWIU-VKHMYHEASA-N |
Physicochemical Properties and Computational Data
Computed Physicochemical Parameters
Despite the scarcity of experimental data, computational models provide insights into the compound’s properties. The XLogP3-AA value, a measure of lipophilicity, is calculated as -1.2, suggesting moderate hydrophilicity due to the polar amino and thioester groups . The molecule features two hydrogen bond donors ( and ) and four hydrogen bond acceptors (carbonyl oxygen, thioester sulfur, and two hydroxyl groups), which influence its solubility and intermolecular interactions .
Nuclear Magnetic Resonance (NMR)
While experimental NMR data are unavailable, the 13C NMR spectrum (PubChem CID 157849396) predicts resonances corresponding to the carbonyl carbon (), the chiral center (), and the methyl groups () . These shifts align with analogous thioesters, such as S-ethyl 2-aminopropanethioate derivatives .
Mass Spectrometry
The GC-MS profile (PubChem CID 157849396) indicates a molecular ion peak at m/z 119, consistent with the molecular weight. Fragmentation patterns likely involve cleavage of the thioester bond (), yielding ions at m/z 76 () and m/z 43 () .
Synthesis and Derivative Comparisons
Structural Analogues and Functional Variants
Comparative analysis with related compounds highlights key differences:
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S-Ethyl 2-aminopropanethioate hydrochloride (CAS 89381-16-8): Features an ethyl group () instead of methyl, resulting in a higher molecular weight () and altered solubility .
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(S)-Methyl 2-amino-3-phenylpropanoate (CAS 2577-90-4): A phenylalanine derivative lacking the thioester group, with enhanced aromaticity and a molecular weight of .
Table 2: Comparative Analysis of Thioester Derivatives
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